
RP-54745
Overview
Description
RP-54745 suppresses IL-1 signaling, which is hyperactivated during both latent and lytic phases of KSHV infection, and induces apoptosis in PEL cells. In vivo, it reduces tumor growth and inflammation in the tumor microenvironment by inhibiting myeloid cell infiltration and IL-1 pathway molecules .
Preparation Methods
The synthesis of RP-54745 involves the formation of an amino-dithiole-one structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclization steps . Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
RP-54745 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are limited.
Substitution: This compound can undergo substitution reactions, particularly involving its amino and chloro groups.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RP-54745 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of interleukin-1 inhibition.
Biology: Investigated for its role in modulating immune responses, particularly in macrophage activity.
Medicine: Explored as a potential treatment for rheumatoid arthritis and other inflammatory diseases
Industry: Potential applications in the development of new anti-inflammatory drugs
Mechanism of Action
RP-54745 exerts its effects by inhibiting the production of interleukin-1 in macrophages. This inhibition occurs at the mRNA level, reducing the expression of interleukin-1 alpha and beta. The compound also affects the hexose monophosphate pathway and the exocytosis of lysosomal enzymes . These actions collectively reduce inflammation and modulate immune responses.
Comparison with Similar Compounds
Mechanistic and Functional Comparisons
RP-54745 vs. GIBH-130
- This compound: Broadly targets IL-1 production and macrophage activation, with demonstrated efficacy in PEL xenograft models (tumor suppression via apoptosis induction and IL-1 pathway blockade) .
- GIBH-130 : A selective IL-1β inhibitor (IC₅₀: 3.4 nM) that specifically inhibits microglial IL-1β secretion, showing promise in neuroinflammation .
- Key Difference : this compound acts upstream by blocking IL-1 production, while GIBH-130 targets IL-1β secretion. This compound has broader anticancer applications, whereas GIBH-130 is neuroinflammation-specific.
This compound vs. Octenidine
- This compound : Rescues mitochondrial dysfunction in yeast models of AFG3L2- and FARS2-related diseases, likely by altering mitochondrial membrane lipid ratios .
- Octenidine : A quaternary amine lipid that similarly rescues mitochondrial defects in yeast screens but lacks direct IL-1 inhibition .
Structural and Pharmacokinetic Comparisons
Efficacy and Limitations
- This compound: Strengths: Dual action in oncology (apoptosis, anti-inflammation) and mitochondrial rescue; validated in vivo .
- GIBH-130: Strengths: High potency (nanomolar IC₅₀) for IL-1β.
- Octenidine: Strengths: Efficacy in diverse mitochondrial disorders.
Biological Activity
RP-54745 is a compound that has garnered attention for its potential biological activity, particularly in the context of immune modulation and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.
This compound is classified as an amino-dithiole-one compound. Its primary mechanism involves the inhibition of macrophage stimulation and the production of interleukin-1 (IL-1), a crucial cytokine in the inflammatory response. The compound exhibits activity at micromolar concentrations, impacting pathways such as the hexose monophosphate pathway (HMP) and lysosomal enzyme exocytosis in macrophages .
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 135330-08-4 |
Molecular Formula | C₁₄H₁₈N₂O₄S₂ |
Mechanism of Action | Inhibition of IL-1 production |
Target Cells | Macrophages |
Biological Activity and Effects on Immune Response
Research indicates that this compound significantly reduces IL-1 production in vitro and in vivo. In murine models, a dose of 25 mg/kg was sufficient to inhibit IL-1 alpha and beta mRNA signals, showcasing its potential to modulate immune responses effectively . The compound's ability to influence cytokine profiles suggests it may play a role in treating autoimmune disorders and inflammatory diseases.
Case Study: In Vivo Effects on Murine Models
In a study assessing the effects of this compound on murine peritoneal macrophages, it was observed that:
- In Vitro Findings : At concentrations of , this compound inhibited IL-1 alpha and beta mRNA production significantly.
- In Vivo Findings : Administration at resulted in decreased IL-1 levels, supporting its role as an anti-inflammatory agent.
Research Findings and Implications
The implications of these findings are substantial for therapeutic applications. By modulating cytokine production, this compound may offer new avenues for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Table 2: Summary of Research Findings on this compound
Study Type | Findings | Implications |
---|---|---|
In Vitro | Inhibition of IL-1 production in macrophages | Potential use in inflammatory disorders |
In Vivo | Reduced IL-1 mRNA levels in murine models | Supports anti-inflammatory therapeutic strategies |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of RP-54745 in immune modulation, and how can researchers validate its target specificity experimentally?
this compound inhibits macrophage stimulation and interleukin-1 (IL-1) production, targeting pathways critical to inflammatory and immune responses . To validate target specificity, researchers should:
- Perform in vitro assays using IL-1 reporter cell lines to measure dose-dependent suppression of IL-1 signaling.
- Combine with siRNA knockdown or CRISPR-Cas9 gene editing to confirm reduced efficacy in IL-1 receptor-deficient cells.
- Use Western blotting or ELISA to quantify downstream cytokines (e.g., IL-6, TNF-α) to assess off-target effects .
Q. What experimental design considerations are critical for optimizing this compound concentrations in in vitro studies?
Optimal concentrations depend on cell type, assay duration, and experimental goals. Methodological steps include:
- Reviewing literature for precedent dosing ranges (e.g., 0.1–10 µM in immune cell models) .
- Conducting dose-response curves to determine IC50 values for IL-1 inhibition.
- Testing cytotoxicity via MTT or ATP-based assays to exclude confounding cell death .
Q. How should this compound be stored and handled to ensure stability in laboratory settings?
Stability protocols derived from empirical
- Powder form : Store at -25°C to -15°C; stable for 3 years.
- Solubilized form : Store at -85°C to -65°C; stable for 2 years.
- Avoid freeze-thaw cycles and light exposure. Centrifuge lyophilized powder before reconstitution to prevent clumping .
Advanced Research Questions
Q. How does this compound modulate the tumor microenvironment in Kaposi’s sarcoma-associated herpesvirus (KSHV)-related malignancies, and what in vivo models are appropriate for validation?
this compound reduces hyperinflammation in KSHV+ primary effusion lymphoma (PEL) by suppressing myeloid cell infiltration and IL-1 signaling . Key methodological approaches:
- Use immunodeficient murine xenograft models (e.g., NSG mice injected with PEL cells) to assess tumor growth inhibition and apoptosis induction.
- Analyze tumor microenvironment via flow cytometry (e.g., CD11b<sup>+</sup> myeloid cells) and cytokine profiling (e.g., IL-1β, IL-6) .
Q. What statistical and computational strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?
Contradictions may arise from pharmacokinetic differences or model-specific factors. Resolution strategies:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare drug exposure levels across models.
- Apply multivariate regression to identify confounding variables (e.g., immune cell composition in xenografts).
- Validate findings using orthogonal assays (e.g., RNA-seq to confirm transcriptome-wide consistency) .
Q. How can transcriptome analysis elucidate this compound’s anticancer mechanisms, and what bioinformatics tools are essential for this workflow?
Transcriptomic profiling (e.g., RNA-seq) of this compound-treated cells reveals gene networks linked to apoptosis and inflammation. Critical steps:
- Use differential expression analysis tools (DESeq2, edgeR) with FDR correction (p < 0.05).
- Conduct pathway enrichment (KEGG, GO) to identify IL-1 signaling modules.
- Validate findings with qPCR or single-cell RNA-seq for cellular heterogeneity .
Q. What ethical and methodological safeguards are necessary when testing this compound in preclinical animal models?
- Obtain institutional IACUC approval for xenograft studies, ensuring humane endpoints (e.g., tumor size limits).
- Include control groups (vehicle and positive controls) to distinguish drug-specific effects.
- Report data transparently, including negative results, per ARRIVE guidelines .
Q. Data Presentation and Reproducibility
Q. How should researchers document this compound experiments to ensure reproducibility in independent studies?
- Publish full experimental details: drug lot numbers, solvent used (e.g., DMSO concentration), and cell passage numbers.
- Deposit raw data (e.g., RNA-seq files) in public repositories (GEO, PRIDE).
- Follow journal guidelines for supplemental information (e.g., Beilstein Journal protocols) .
Q. What criteria define rigorous research questions when investigating this compound’s therapeutic potential?
Apply FINER framework:
- Feasible : Adequate sample size and technical resources.
- Interesting : Addresses IL-1’s role in viral oncology.
- Novel : Explores understudied mechanisms (e.g., transcriptome dynamics).
- Ethical : Complies with animal/human tissue guidelines.
- Relevant : Aligns with unmet needs in KSHV-associated cancers .
Properties
IUPAC Name |
4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJGVDFQORITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928964 | |
Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135330-08-4 | |
Record name | RP 54745 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.